molecular formula C13H8ClN3OS B14156635 2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide CAS No. 444078-55-1

2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B14156635
CAS No.: 444078-55-1
M. Wt: 289.74 g/mol
InChI Key: RCXIWSITBRTTDY-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated ketone.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline-thiazole intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often under basic conditions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline-4-carboxamide: Lacks the thiazole ring, which may result in different biological activity.

    N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the chlorine atom, which can affect its reactivity and interactions with biological targets.

    2-chloro-N-(1,3-thiazol-2-yl)quinoline: Lacks the carboxamide group, which can influence its solubility and bioavailability.

Uniqueness

2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the thiazole ring and the carboxamide group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. The chlorine atom also contributes to its reactivity, making it a versatile compound for further chemical modifications.

Properties

CAS No.

444078-55-1

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C13H8ClN3OS/c14-11-7-9(8-3-1-2-4-10(8)16-11)12(18)17-13-15-5-6-19-13/h1-7H,(H,15,17,18)

InChI Key

RCXIWSITBRTTDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NC3=NC=CS3

solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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